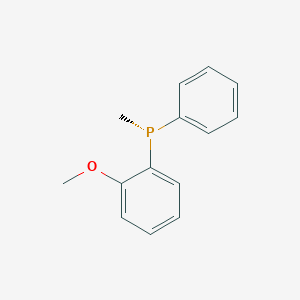
(R)-(2-Methoxyphenyl)methylphenylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(2-Methoxyphenyl)methylphenylphosphine is a chiral phosphine compound with the molecular formula C14H15OP and a molecular weight of 230.24 g/mol It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylphenylphosphine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-Methoxyphenyl)methylphenylphosphine typically involves the reaction of ®-2-methoxybenzyl chloride with phenylphosphine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for ®-(2-Methoxyphenyl)methylphenylphosphine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-(2-Methoxyphenyl)methylphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents under an inert atmosphere.
Substitution: Various nucleophiles (e.g., halides, amines); reactions often require a base and are conducted in polar aprotic solvents.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Reduced Phosphines: Resulting from reduction reactions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
科学的研究の応用
®-(2-Methoxyphenyl)methylphenylphosphine has several scientific research applications:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in transition metal-catalyzed reactions to induce chirality in the products.
Biology: Investigated for its potential role in biological systems as a chiral ligand that can interact with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of ®-(2-Methoxyphenyl)methylphenylphosphine primarily involves its role as a ligand in catalytic processes. The compound coordinates with transition metals to form complexes that can facilitate various chemical transformations. The methoxy group and the chiral center play crucial roles in determining the selectivity and efficiency of these catalytic reactions .
類似化合物との比較
Similar Compounds
- ®-2-Methoxyphenylmethylphosphine
- ®-Phenylmethylphosphine
- ®-2-Methoxyphenylphosphine
Uniqueness
®-(2-Methoxyphenyl)methylphenylphosphine is unique due to the presence of both a methoxy group and a chiral center, which impart distinct electronic and steric properties. These features make it particularly effective as a ligand in asymmetric catalysis, offering advantages over similar compounds in terms of selectivity and reactivity .
特性
分子式 |
C14H15OP |
|---|---|
分子量 |
230.24 g/mol |
IUPAC名 |
(R)-(2-methoxyphenyl)-methyl-phenylphosphane |
InChI |
InChI=1S/C14H15OP/c1-15-13-10-6-7-11-14(13)16(2)12-8-4-3-5-9-12/h3-11H,1-2H3/t16-/m1/s1 |
InChIキー |
WLPVFKXJHBTYJG-MRXNPFEDSA-N |
異性体SMILES |
COC1=CC=CC=C1[P@](C)C2=CC=CC=C2 |
正規SMILES |
COC1=CC=CC=C1P(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


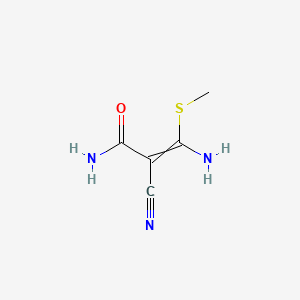
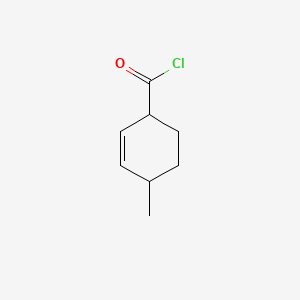
![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)
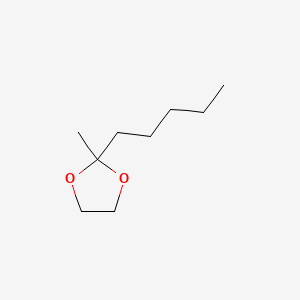
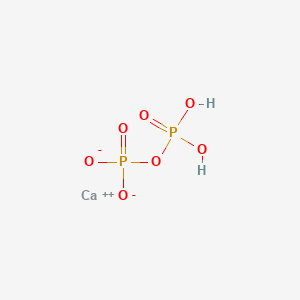
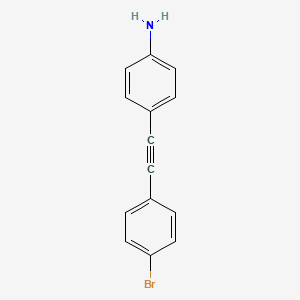
![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
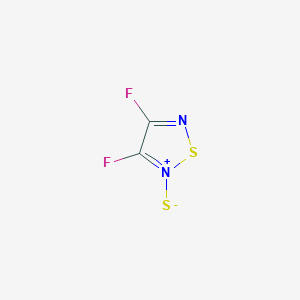
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)
![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)
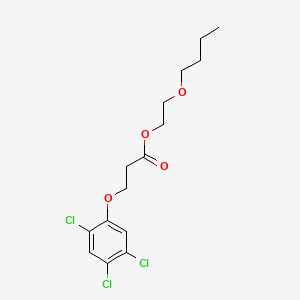
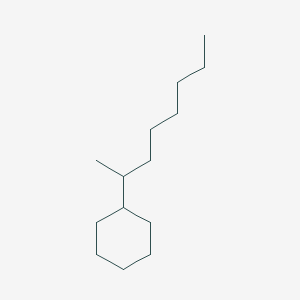
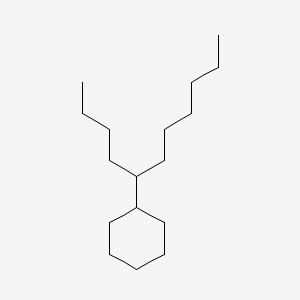
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
